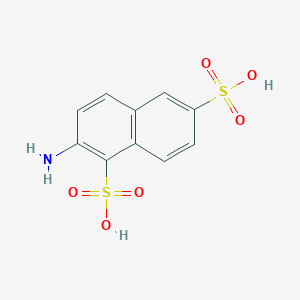

2-Amino-1,6-naphthalenedisulfonic acid

描述

Significance of Aminonaphthalenedisulfonic Acids in Organic Chemistry Research

Aminonaphthalenesulfonic acids, as a class of compounds, are of considerable importance in the field of organic chemistry, primarily due to their utility as precursors to dyes and pigments. wikipedia.org These compounds are derivatives of naphthalene (B1677914), a polycyclic aromatic hydrocarbon, which have been substituted with both amino and sulfonic acid functional groups. wikipedia.org They are typically colorless solids. wikipedia.org

The specific positions of the amino and sulfonic acid groups on the naphthalene structure give rise to a wide array of isomers, each with unique properties and applications. This structural diversity allows for the synthesis of a vast spectrum of dyes with varying colors and performance characteristics. The amino group serves as a chromophore and a key reaction site, often for coupling with diazonium salts to form azo compounds, which are a large and commercially significant class of dyes.

Several isomers of aminonaphthalenesulfonic acid are known by common or historical names, reflecting their long-standing importance in the chemical industry. For example, 1-Aminonaphthalene-4-sulfonic acid is known as Piria's acid, while the isomers 1-Aminonaphthalene-6-sulfonic acid and 1-Aminonaphthalene-7-sulfonic acid are referred to as Cleve's acids, named after Swedish chemist Per Teodor Cleve. wikipedia.org Another notable example is 2-Aminonaphthalene-1-sulfonic acid, or Tobias acid, which is a vital intermediate for producing red reactive dyes and pigments like Lithol Reds. wikipedia.orgnih.gov

The research into these compounds is driven by the need for new colorants with improved properties such as lightfastness, water solubility, and affinity for various substrates like textiles and paper. The sulfonic acid groups are particularly crucial as they enhance the water solubility of the resulting dyes, which is essential for their application in aqueous dyeing processes.

Interactive Data Table: Examples of Aminonaphthalenesulfonic Acid Isomers and Their Significance

| Isomer Name | Common Name(s) | CAS Number | Significance/Application |

| 1-Aminonaphthalene-4-sulfonic acid | Piria's acid, Naphthionic acid | 84-86-6 | Precursor to various food and acid dyes. wikipedia.org |

| 1-Aminonaphthalene-5-sulfonic acid | Laurent's acid, L acid | 84-89-9 | Used in dye synthesis; converts to 5-amino-1-naphthol. wikipedia.org |

| 1-Aminonaphthalene-6-sulfonic acid | 1,6-Cleve's acid | 119-79-9 | An intermediate in dye manufacturing. wikipedia.org |

| 2-Aminonaphthalene-1-sulfonic acid | Tobias acid | 81-16-3 | A key component in the synthesis of red pigments and dyes. wikipedia.orgnih.gov |

| 2-Aminonaphthalene-6-sulfonic acid | Bronner acid | 93-00-5 | Prepared by the Bucherer amination of 2-hydroxynaphthalene-6-sulfonic acid. wikipedia.org |

| 2-Amino-4,8-naphthalenedisulfonic acid | Amino C acid | 131-27-1 | Intermediate for reactive and direct dyes. qinmuchem.com |

Historical Trajectories in Naphthalene Sulfonic Acid Derivative Research

The history of naphthalene sulfonic acid derivatives is intrinsically linked to the rise of the synthetic dye industry in the 19th and early 20th centuries. The journey began with the discovery of naphthalene itself, a hydrocarbon isolated from coal tar in 1821. ontosight.ai This discovery laid the groundwork for the exploration of its chemical derivatives.

A pivotal development was the establishment of methods for the sulfonation of naphthalene. google.com By the early 1900s, the process of sulfonating naphthalene with sulfuric acid was thoroughly studied due to the high industrial demand for naphthalenesulfonic acids as dye intermediates. ontosight.aigoogle.com Researchers established that controlling reaction conditions, such as temperature, could influence the position of sulfonation on the naphthalene ring, leading to different isomers like the 1-sulfonic acid and the more stable 2-sulfonic acid. wikipedia.org

These naphthalenesulfonic acids became crucial building blocks. wikipedia.orgwikipedia.org Further chemical modifications, such as nitration followed by reduction, or amination reactions like the Bucherer reaction, allowed for the introduction of amino groups, giving rise to the versatile class of aminonaphthalenesulfonic acids. wikipedia.org The ability to create a wide variety of these intermediates, with sulfonic acid and amino groups at different positions, was a significant breakthrough. It enabled chemists to systematically synthesize a vast range of azo dyes with tailored colors and properties, fueling the rapid expansion of the dye manufacturing sector. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminonaphthalene-1,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFPDISKVNULGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593372 | |

| Record name | 2-Aminonaphthalene-1,6-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6838-02-4, 19532-04-8 | |

| Record name | 2-Amino-1,6-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006838024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminonaphthalene-1,6-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1,6-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY66K1HFN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 1,6 Naphthalenedisulfonic Acid and Analogues

Classical Sulfonation Pathways

The introduction of sulfonic acid groups onto the naphthalene (B1677914) ring is a critical step in the synthesis of 2-Amino-1,6-naphthalenedisulfonic acid. This electrophilic aromatic substitution reaction is highly sensitive to reaction conditions, which dictate the position of sulfonation.

Optimized Reaction Conditions and Parameters

The sulfonation of naphthalene is a prime example of a reaction governed by kinetic versus thermodynamic control. stackexchange.comvaia.comquora.comthecatalyst.org At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of 1-naphthalenesulfonic acid due to the lower activation energy of the transition state leading to this isomer. stackexchange.comvaia.com Conversely, at higher temperatures (around 160°C), the reaction is under thermodynamic control, leading to the more stable 2-naphthalenesulfonic acid as the major product. stackexchange.comvaia.comquora.com This reversibility of the sulfonation reaction allows for the isomerization of the kinetic product to the thermodynamic product at elevated temperatures. stackexchange.com

For the synthesis of disubstituted naphthalenes, such as the 1,6-isomer, a multi-step approach is often employed. One common strategy involves the sulfonation of a pre-existing substituted naphthalene. For instance, the sulfonation of 2-naphthol (B1666908) can be a starting point. google.comsmolecule.com A typical procedure involves reacting 2-naphthol with concentrated sulfuric acid or oleum (B3057394). google.com The temperature and reaction time are carefully controlled to favor the formation of the desired disulfonic acid. For example, a preparation process for a related compound, 2-naphthylamine-3,6,8-trisulfonic acid, involves dissolving beta-naphthol in 100% sulfuric acid and then adding 105% oleum, with sulfonation temperatures maintained between 120-140°C for 8-10 hours. google.com

The following table outlines typical parameters for the sulfonation of naphthalene derivatives, which can be adapted for the synthesis of 1,6-naphthalenedisulfonic acid.

| Parameter | Condition | Rationale |

| Sulfonating Agent | Concentrated Sulfuric Acid (H₂SO₄), Oleum (H₂SO₄·SO₃) | Provides the electrophile (SO₃) for the substitution reaction. Oleum offers a higher concentration of SO₃ for more vigorous sulfonation. |

| Reaction Temperature | 80°C - 160°C | Lower temperatures favor kinetic products (e.g., 1-sulfonation), while higher temperatures favor thermodynamic products (e.g., 2-sulfonation). vaia.comquora.com |

| Reaction Time | Several hours | Sufficient time is required for the reaction to proceed to completion and, if desired, for the isomerization to the thermodynamic product to occur. google.com |

| Ratio of Reactants | Excess sulfonating agent | Drives the reaction towards the formation of the disulfonated product. |

Utilization of Precursor Compounds and Reaction Intermediates

The synthesis of this compound often proceeds through a series of well-defined precursor compounds and reaction intermediates. A common pathway begins with the sulfonation of 2-naphthol to produce a hydroxynaphthalenedisulfonic acid. This intermediate is then converted to the corresponding aminonaphthalenedisulfonic acid via the Bucherer reaction. wikipedia.orgyoutube.comyoutube.comorganicreactions.org

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.org The mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite. wikipedia.org

Another important precursor is 2-naphthylamine-6-sulfonic acid (Brönner's acid). Further sulfonation of this compound can introduce a second sulfonic acid group. The position of this second sulfonation is directed by the existing amino and sulfonic acid groups on the naphthalene ring.

The general synthetic scheme can be summarized as follows:

Sulfonation of a Naphthalene Derivative: Naphthalene or a substituted naphthalene (e.g., 2-naphthol) is treated with a sulfonating agent to introduce one or more sulfonic acid groups.

Formation of an Intermediate: This step may involve the isolation of a specific hydroxynaphthalenedisulfonic acid or aminonaphthalenesulfonic acid isomer.

Amination: If a hydroxyl group is present at the desired position for the amino group, the Bucherer reaction is employed to convert the hydroxynaphthalenedisulfonic acid to the corresponding aminonaphthalenedisulfonic acid. wikipedia.org Alternatively, direct amination of a naphthalenedisulfonic acid can be performed under specific conditions. researchgate.netrsc.org

Diazotization Techniques for Amino-Naphthalenedisulfonic Acids

Diazotization is a key reaction for converting the primary amino group of this compound into a diazonium salt. This diazonium salt is a versatile intermediate that can undergo various subsequent reactions, particularly in the synthesis of azo dyes.

Mechanistic Investigations of Diazotization Processes

The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orggoogle.comgoogle.com The reaction is generally carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. google.com

The mechanism of diazotization proceeds through the following key steps:

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and then loses water to form the highly electrophilic nitrosonium ion (NO⁺).

Electrophilic Attack: The nitrosonium ion acts as an electrophile and attacks the lone pair of electrons on the nitrogen atom of the primary amino group.

Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of a diazohydroxide.

Formation of the Diazonium Ion: In the acidic solution, the hydroxyl group of the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the resonance-stabilized diazonium ion (-N₂⁺).

The kinetics of diazotization reactions can be influenced by factors such as the basicity of the amine, the acidity of the medium, and the presence of surfactants. diaion.com For aminonaphthalenesulfonic acids, the sulfonic acid groups can affect the solubility and reactivity of the molecule during diazotization.

Reverse Diazotization for Sparingly Soluble Starting Materials

For primary aromatic amines that are sparingly soluble in the acidic reaction medium, a technique sometimes referred to as "reverse diazotization" can be employed. This is not a mechanistic reversal of the reaction but rather a modification of the procedure. In a typical diazotization, the amine solution or suspension is slowly added to the acidic nitrite solution. In the reverse method, the sodium nitrite solution is added to the acidic suspension of the sparingly soluble amine. This can help to maintain a low concentration of nitrous acid, which can be beneficial in preventing side reactions.

A patented process for the diazotization of sparingly soluble amines involves dissolving the amine in a caustic solution and then precipitating it in a finely divided form by the addition of a mineral acid before or during the addition of sodium nitrite. google.com This increases the surface area of the amine, facilitating a more efficient reaction. The use of dispersing agents such as polyvinyl alcohol, dextrin, or polyvinyl pyrrolidone can also improve the diazotization of compounds like Tobias acid (2-amino-1-naphthalenesulfonic acid) by preventing the formation of large crystals of the diazo compound. google.com

Purification and Isolation Strategies

The purification and isolation of this compound from the reaction mixture are crucial for obtaining a product of high purity. The strategies employed often take advantage of the solubility differences between the desired product and the various isomers and byproducts formed during the synthesis.

A common method for isolating naphthalenedisulfonic acids involves fractional crystallization. A patented process describes the separation of naphthalenedisulfonic acid isomers by diluting the sulfonation reaction mixture with water to adjust the sulfuric acid concentration to a specific range (35 to 90% by weight) and then maintaining the temperature between 0° and 80°C. google.com This causes the selective precipitation of a particular isomer. For example, 1,6-naphthalenedisulfonic acid can be selectively separated at high purity under these controlled conditions. google.com

The purification of the final aminated product often involves the following steps:

Acidification/Salting Out: The reaction mixture containing the aminonaphthalenedisulfonic acid is acidified or treated with a salt (e.g., sodium chloride) to decrease its solubility and induce precipitation. google.comorgsyn.org

Filtration: The precipitated solid is collected by filtration.

Washing: The filter cake is washed with water or a salt solution to remove residual acid and other impurities. google.com

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, often water. This process can be repeated to achieve the desired level of purity.

Drying: The purified product is dried, often under vacuum at an elevated temperature, to remove any remaining solvent. google.com

The following table summarizes the key purification steps and their rationale.

| Step | Procedure | Rationale |

| Precipitation | Addition of acid or salt to the reaction mixture. | Decreases the solubility of the desired product, causing it to crystallize out of the solution. |

| Filtration | Separation of the solid product from the liquid mother liquor. | Isolates the crude product from soluble impurities. |

| Washing | Rinsing the filter cake with a suitable liquid. | Removes residual acid, salts, and other soluble impurities from the surface of the crystals. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly. | Purifies the compound by separating it from impurities that have different solubility characteristics. |

| Drying | Removal of residual solvent from the purified product. | Obtains the final, dry product. |

Salt Precipitation and Crystallization Methods

Purification of the target compound and its precursors is frequently achieved through selective precipitation and crystallization. These methods exploit the differences in solubility of the various isomers and impurities under specific conditions of temperature, pH, and solvent composition.

One common technique involves adjusting the concentration of sulfuric acid in the reaction mixture to selectively precipitate naphthalenedisulfonic acid isomers. By carefully controlling the acid concentration and temperature, it is possible to isolate the desired isomer with high purity. For instance, in the separation of naphthalenedisulfonic acid isomers from a disulfonation reaction mixture, dilution with water to specific sulfuric acid concentrations can induce the crystallization of the targeted compound. google.com For example, 1,6-naphthalenedisulfonic acid can be selectively separated by diluting the reaction mixture with water to adjust the sulfuric acid concentration to between 35% and 90% by weight and maintaining the temperature between 0°C and 80°C. google.com

Another approach is "salting out," where an inorganic salt, such as potassium chloride or sodium chloride, is added to an aqueous solution of the sulfonic acid salt. This increases the ionic strength of the solution, reducing the solubility of the sulfonic acid salt and causing it to precipitate. This method is effective for separating the product from water-soluble impurities.

Furthermore, the formation of salts with specific organic bases can facilitate the separation of isomers. For example, ortho-toluidine can be used to precipitate 1-naphthalenesulfonic acid as the ortho-toluidine salt, separating it from the 2-isomer which remains in solution. google.com This principle of forming salts with differing solubilities can be applied to the purification of various naphthalenesulfonic acid derivatives.

Recrystallization from a suitable solvent system, such as an ethanol-water mixture, is another key purification step. This process involves dissolving the crude product in the solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while impurities remain dissolved.

Below is an interactive data table summarizing the conditions for the selective crystallization of naphthalenedisulfonic acid isomers by adjusting sulfuric acid concentration, based on findings from separation processes of related isomers. google.com

| Target Isomer | Sulfuric Acid Concentration (% by weight) | Temperature (°C) | Purity of Precipitated Crystal (%) |

| 1,6-Naphthalenedisulfonic acid | 56 | 35 | >95 |

| 1,6-Naphthalenedisulfonic acid | 70 | 75 | 95.2 |

| 2,6-Naphthalenedisulfonic acid | 63 | 60 | 85.0 |

| 2,6-Naphthalenedisulfonic acid | 60 | 30 | 96 |

| 2,7-Naphthalenedisulfonic acid | 50 | 20 | 90.5 |

Recovery of Reaction Byproducts and Tail Gases for Industrial Synthesis

The industrial synthesis of sulfonated aromatic compounds generates significant quantities of byproducts and tail gases, the recovery and recycling of which are crucial for economic viability and environmental compliance. The primary byproducts in the sulfonation and subsequent steps include spent sulfuric acid, sulfur dioxide (SO₂), sulfur trioxide (SO₃), and ammonia (NH₃).

In sulfonation processes using oleum (fuming sulfuric acid), a large amount of sulfuric acid is left over. chemithon.com This spent acid can be recovered and reconcentrated for reuse. Modern approaches focus on using gaseous sulfur trioxide diluted with dry air, which minimizes the generation of spent acid. chemithon.com

A significant advancement in sulfonation technology is the use of liquid sulfur dioxide as a solvent. neatenergycorp.comgoogle.com In this process, SO₂ can be easily recovered due to its low boiling point. The heat generated during the exothermic sulfonation reaction can be absorbed by the evaporation of the liquid SO₂, which can then be recompressed, liquefied, and recycled back into the process. neatenergycorp.comgoogle.com This creates an efficient, closed-loop system that minimizes emissions. Processes have been developed that aim for zero emission of sulfur dioxide. scispace.com

During the amination step, which is often carried out using ammonia, excess ammonia is typically recovered. For the synthesis of the related 2-amino-1-naphthalenesulfonic acid, the excess ammonia (NH₃) can be stripped from the reaction mixture in a distillation column and returned to the process for reuse. google.com

The table below outlines common byproducts and their recovery methods in the synthesis of aminonaphthalenedisulfonic acids.

| Byproduct/Tail Gas | Originating Step | Recovery/Recycling Method |

| Spent Sulfuric Acid | Sulfonation with Oleum | Reconcentration and reuse. |

| Sulfur Dioxide (SO₂) | Sulfonation, Thermal Decomposition | Absorption in a suitable solvent, recompression, and reuse as a solvent or reactant. neatenergycorp.comgoogle.com |

| Sulfur Trioxide (SO₃) | Sulfonation | Absorption in sulfuric acid to produce oleum; dissolution in liquid SO₂ for reuse. neatenergycorp.com |

| Ammonia (NH₃) | Amination | Stripping from the reaction mixture via distillation and recycling back into the process. google.com |

| Hydrochloric Acid (HCl) | Sulfonation with Chlorosulfonic Acid | Absorption in water and sale or reuse. chemithon.com |

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations of the Amino Moiety

The primary amino group is a key site of reactivity, enabling the construction of new carbon-nitrogen and nitrogen-nitrogen bonds. Its nucleophilicity allows it to participate in a range of reactions to form diverse derivatives.

The nitrogen atom of the amino group in 2-Amino-1,6-naphthalenedisulfonic acid possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents such as alkyl halides or sulfates. These reactions typically proceed via nucleophilic substitution, where the amino group displaces a leaving group on the alkylating agent. The reaction introduces an alkyl group onto the nitrogen atom, forming secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. N-alkylation is significant as it can modify the electronic properties and solubility of the resulting molecule, which is a crucial aspect in the design of specialty chemicals. For instance, N-methylation is known to increase lipophilicity, which can enhance the bioavailability of peptide-based compounds. monash.edu

Acylation: The amino group readily undergoes acylation when treated with acylating agents like acid chlorides or acid anhydrides. This reaction, often carried out in the presence of a base to neutralize the acid byproduct, results in the formation of an amide linkage (N-acyl derivative). This transformation is fundamental in synthetic chemistry and is used to introduce various acyl groups, which can alter the final properties of the molecule. For example, acylation can be used to synthesize sulfonamides, a class of compounds with a wide range of applications.

| Reaction Type | Reagent Class | Product Functional Group | Significance of Transformation |

| Alkylation | Alkyl halides (R-X), Sulfates (R₂SO₄) | Secondary/Tertiary Amine | Modifies solubility, electronic properties, and steric hindrance. |

| Acylation | Acid chlorides (R-COCl), Anhydrides ((RCO)₂O) | Amide | Introduces acyl groups, alters molecular properties, precursor to various derivatives. |

Condensation reactions involving the amino group are crucial for synthesizing larger, more complex structures. A prominent example is the formation of Schiff bases (or imines).

The reaction of this compound with aldehydes or ketones under appropriate conditions (often with acid or base catalysis) leads to the formation of an imine (-N=CH-R) through the elimination of a water molecule. ijacskros.com These Schiff base derivatives are valuable intermediates in organic synthesis and can also exhibit interesting photophysical properties. nih.gov Research on other aminonaphthalenesulfonic acids has demonstrated the selective synthesis of Schiff bases and related heterocyclic compounds like naphtho[1,2-d]oxazoles via condensation with various benzaldehyde (B42025) derivatives. nih.gov The specific product formed can depend on the substituents present on the aldehyde. nih.gov

| Reactant | Catalyst | Product Type | Key Feature |

| Aldehyde (R-CHO) | Acid or Base | Schiff Base (Imine) | Formation of a C=N double bond. |

| Ketone (R₂C=O) | Acid or Base | Schiff Base (Imine) | Formation of a C=N double bond. |

The most significant application of this compound is in the synthesis of azo dyes. wikipedia.org Azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-), which links two aromatic rings. This extended system of conjugated pi electrons is a chromophore, responsible for the vibrant colors of these dyes. jchemrev.com

The synthesis of an azo dye involves a two-step process:

Diazotization: The primary aromatic amino group of a compound (the diazo component) is converted into a diazonium salt (-N₂⁺). This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). jchemrev.com this compound can serve as the diazo component in this reaction.

Azo Coupling: The resulting, often unstable, diazonium salt is an electrophile that readily reacts with an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction. wikipedia.org this compound, with its activated naphthalene (B1677914) ring system, can also act as a coupling component. The coupling position is directed by the existing substituents on the ring. The reaction with phenols or naphthols is typically carried out under alkaline conditions, while coupling with aromatic amines occurs in weakly acidic media. wikipedia.orgorgsyn.org

This versatility allows the compound to be incorporated into a vast array of azo dyes, producing a wide spectrum of colors used extensively in the textile, paper, and printing industries. jchemrev.comontosight.ai

| Role of Compound | Reaction Step | Reagents | Intermediate/Product |

| Diazo Component | Diazotization | NaNO₂, HCl (0-5°C) | Naphthalenedisulfonic acid diazonium salt |

| Coupling Component | Azo Coupling | Diazonium Salt (Ar-N₂⁺) | Azo Dye |

Reactivity of Sulfonic Acid Groups

The two sulfonic acid (-SO₃H) groups are strong acidic functional groups that significantly influence the compound's physical and chemical properties, most notably its high water solubility.

As strong acids, the sulfonic acid groups readily deprotonate in the presence of bases to form sulfonate salts. This is a standard acid-base reaction. Common bases used for this purpose include metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide), carbonates (e.g., sodium carbonate), and ammonia (B1221849) or organic amines. The resulting salts, such as the disodium (B8443419) salt of this compound, are generally stable, crystalline solids with high water solubility. ontosight.ai This property is crucial for the application of these compounds in aqueous dyeing processes. The formation of different salts can be used as a method of purification for aminonaphthalenesulfonic acids. nih.gov

| Base | Salt Formed | Example Cation |

| Metal Hydroxide | Metal Sulfonate | Na⁺, K⁺ |

| Metal Carbonate | Metal Sulfonate | Na⁺, K⁺ |

| Ammonia | Ammonium Sulfonate | NH₄⁺ |

| Organic Amine | Alkylammonium Sulfonate | R₃NH⁺ |

Sulfonation: The synthesis of this compound itself involves the sulfonation of a naphthalene derivative. Generally, the process starts with the disulfonation of naphthalene, which can yield a mixture of isomers depending on the reaction conditions such as temperature and the strength of the sulfonating agent (e.g., oleum). The subsequent introduction of the amino group, often via nitration and reduction or through amination processes, leads to the final product. nih.gov The position of the sulfonic acid groups is determined by both kinetic and thermodynamic control during the sulfonation reaction. For instance, sulfonation of naphthalene at lower temperatures favors the formation of alpha-isomers, while higher temperatures lead to the more stable beta-isomers. The formation of the 1,6-disulfonic acid isomer is a result of specific, controlled reaction conditions. google.com

Desulfonation: The carbon-sulfur bond in aryl sulfonic acids can be cleaved under certain conditions, a reaction known as desulfonation. This is essentially the reverse of sulfonation and is typically achieved by heating the sulfonic acid in the presence of dilute mineral acids. The ease of desulfonation can be influenced by steric hindrance and the electronic nature of other substituents on the aromatic ring. Desulfonation can also occur as part of an isomerization process where a sulfonyl group is removed from one position and reattaches at a more thermodynamically stable position. For example, mother liquors from the production of 1,6-naphthalenedisulfonic acid can be heated with sulfuric acid to transform the isomers into the 2,7-naphthalenedisulfonate (B229856) product. google.com While specific studies on the desulfonation of this compound are not widely reported, the general principle suggests that under harsh acidic and high-temperature conditions, removal of one or both sulfonic acid groups could be possible. There is also evidence of microbial desulfonation, where certain bacteria can utilize aromatic sulfonates as a sulfur source. d-nb.info

Synthesis of Advanced Derivatives

The strategic location of the amino and sulfonic acid groups on the naphthalene ring of this compound provides a versatile platform for the synthesis of a variety of advanced chemical derivatives. These derivatives are of interest in several specialized applications, leveraging the compound's inherent chromophoric and reactive properties.

A significant application of this compound is in the synthesis of 1,2-naphthoquinone-2-diazide derivatives. These compounds are crucial components in photosensitive materials, particularly in the electronics industry for photoresist formulations. The synthesis typically involves a diazotization reaction of the primary amino group, followed by an intramolecular cyclization to form the naphthoquinone-diazide structure.

One documented method for this transformation is the reverse diazotization process. This approach is particularly suitable for starting materials like this compound, which, along with their diazo compounds, exhibit low solubility in water. The reverse diazotization method helps to manage the reaction volume and facilitate the conversion.

The synthesis proceeds by reacting a 2-diazo-1-naphthalenesulfonic acid derivative, obtained from this compound, in an aqueous alkaline solution that contains iodine. The iodine can also be dissolved in an organic solvent. Alternatively, the reaction can be carried out in an aqueous alkaline solution containing an oxidizing agent in conjunction with iodine or an iodine compound. This process leads to the formation of the desired 1,2-naphthoquinone-2-diazide derivative.

A summary of the typical reaction is presented in the table below:

| Reactant | Reagents | Key Conditions | Product |

| This compound | 1. Nitrous acid (for diazotization) 2. Aqueous alkaline solution with iodine | Reverse diazotization | 1,2-Naphthoquinone-2-diazide-6-sulfonic acid derivative |

Table 1: Synthesis of Naphthoquinone-Diazide Derivatives

While this compound possesses reactive functional groups (an amino group and two sulfonic acid groups) that could theoretically participate in polymerization reactions, such as polycondensation, to form polymeric materials or act as precursors for resins, there is a notable lack of specific examples in publicly available scientific literature and patents for this particular compound.

The amino group could potentially react with difunctional compounds like diacyl chlorides or diepoxides to form polyamides or epoxy resins, respectively. The sulfonic acid groups could also be leveraged to create ion-exchange resins or water-soluble polymers. However, detailed research findings or established industrial processes for the polymerization of this compound are not readily documented.

Therefore, while the potential for this compound to act as a monomer or a precursor in polymer and resin synthesis exists from a chemical standpoint, it does not appear to be a widely practiced or reported application. Further research and development would be necessary to explore and establish synthetic routes and the properties of such polymeric materials.

Advanced Analytical Characterization Techniques for 2 Amino 1,6 Naphthalenedisulfonic Acid

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Amino-1,6-naphthalenedisulfonic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: In ¹H NMR spectroscopy of this compound, the protons on the naphthalene (B1677914) ring would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns (splitting of signals) are influenced by the positions of the amino (-NH₂) and sulfonic acid (-SO₃H) groups. The electron-donating amino group and the electron-withdrawing sulfonic acid groups exert opposing effects on the electron density of the aromatic ring, leading to a complex but interpretable spectrum. The protons of the amino group itself would likely appear as a broad signal, the position of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the naphthalene ring of this compound would yield a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. Carbons bonded directly to the electron-withdrawing sulfonic acid groups would be shifted downfield (to a higher ppm value), while those influenced by the amino group would be shifted upfield. For instance, in the related compound 2-Aminonaphthalene-1-sulfonic acid, carbon signals can be observed across the aromatic region, providing a fingerprint of the substitution pattern. chemicalbook.com Solvents such as DMSO-d₆ or D₂O are typically used for NMR analysis of such compounds.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 9.0 | Complex splitting patterns due to proton-proton coupling. |

| ¹H | Amino (N-H) | Variable (e.g., 3.0 - 5.0) | Broad signal, position is solvent and concentration dependent. |

| ¹³C | Aromatic (C-C, C-H) | 110 - 150 | Specific shifts depend on substituent effects. |

| ¹³C | Aromatic (C-S) | 130 - 150 | Deshielded due to the sulfonic acid group. |

| ¹³C | Aromatic (C-N) | 140 - 150 | Shift influenced by the amino group. |

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The sulfonic acid groups (-SO₃H) exhibit strong and characteristic stretching vibrations for the S=O bond, typically in the range of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. The O-H stretch of the sulfonic acid group is usually a very broad band in the 3000-2500 cm⁻¹ region. The amino group (-NH₂) shows N-H stretching vibrations around 3500-3300 cm⁻¹ and N-H bending (scissoring) vibrations near 1650-1580 cm⁻¹. Vibrations associated with the substituted naphthalene ring (C=C stretching) appear in the 1600-1450 cm⁻¹ region. An FT-IR spectrum is available for the related compound 1-amino-8-naphthol-3,6-disulfonic acid, showing these characteristic regions. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic C=C stretching vibrations of the naphthalene ring would produce strong Raman signals. scispace.com The symmetric stretching of the S=O bonds in the sulfonate groups would also be Raman active. A comprehensive spectroscopic analysis of the related 2-amino-1-naphthalenesulfonic acid utilized both FT-IR and FT-Raman to gain valuable insights into its structural properties. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 | FT-IR |

| Amino (-NH₂) | N-H Bend | 1650 - 1580 | FT-IR |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 2500 (broad) | FT-IR |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250 - 1120 | FT-IR |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1080 - 1010 | FT-IR, Raman |

| Naphthalene Ring | C=C Aromatic Stretch | 1600 - 1450 | FT-IR, Raman |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system of the naphthalene ring. The presence of the amino and sulfonic acid groups as auxochromes modifies the absorption profile. Typically, naphthalene derivatives show strong absorption bands in the UV region, often below 350 nm, which are attributed to π-π* transitions. researchgate.net This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration (Beer-Lambert Law) and for monitoring the purity or stability of the compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₉NO₆S₂, corresponding to a molecular weight of approximately 303.3 g/mol . nih.gov

Soft ionization techniques like Electrospray Ionization (ESI) are well-suited for polar, non-volatile compounds like aminonaphthalenedisulfonic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to its molecular weight minus the mass of a proton.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, can determine the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), involves selecting the precursor ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic losses would include SO₃ (80 Da) and HSO₃ (81 Da) from the sulfonic acid groups. The MS2 spectrum of the isomeric compound 2-Amino-1,5-naphthalenedisulfonic acid shows a precursor ion [M-H]⁻ at m/z 301.9798 and a major fragment ion at m/z 222.0230, corresponding to the loss of SO₃. nih.gov This type of fragmentation is crucial for distinguishing between different isomers.

Chromatographic Separation and Quantification Methodologies

Chromatographic methods are essential for separating this compound from impurities, starting materials, and isomeric byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. The separation is typically achieved using a reverse-phase (RP) column, such as a C18 column, where a polar mobile phase is used to elute the analytes.

HPLC with UV Detection: UV detection is the most common method for the quantification of naphthalenesulfonic acids. sielc.com The analyte is detected based on its strong UV absorbance, which is characteristic of the naphthalene chromophore. The selection of an appropriate wavelength, often corresponding to an absorption maximum, ensures high sensitivity and selectivity. Purity analysis of this compound is commonly verified using HPLC with UV detection. A typical method for related compounds might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, with detection around 270 nm. sielc.com

HPLC with Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. Naphthalene derivatives are often naturally fluorescent. A procedure for the simultaneous determination of several naphthalene disulfonates, including the 1,6-isomer, utilized HPLC with fluorescence detection, demonstrating its feasibility for trace-level analysis. researchgate.net The amino group in this compound can also be derivatized with a fluorogenic reagent to further enhance the detection signal if required. nih.gov This makes HPLC-fluorescence an excellent choice for quantifying the compound in complex matrices where high sensitivity is paramount.

Table 3: Example HPLC Conditions for Analysis of Naphthalenedisulfonic Acids

| Parameter | Condition 1 (UV Detection) | Condition 2 (Fluorescence Detection) |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Reverse-Phase C18 (e.g., 150 x 2 mm, 3 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Gradient of Methanol and Water with Ion-Pair Reagent (e.g., TBAB) |

| Detector | UV-Vis Detector | Fluorescence Detector |

| Wavelength (UV) | ~270 nm | N/A |

| Wavelength (Fluorescence) | N/A | Excitation/Emission specific to the analyte (e.g., Ex: 230 nm, Em: 340 nm for 1,6-NDS) |

| Application | Purity testing, Quantification | Trace analysis, Quantification in complex matrices |

Note: The conditions in Table 3 are illustrative examples based on methods for related naphthalenesulfonic acids and would require optimization for this compound. sielc.comresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like this compound. The separation is based on the differential migration of analytes in an electric field, influenced by their charge-to-mass ratio. nih.gov For aromatic sulfonates, capillary zone electrophoresis (CZE) is a commonly employed mode. nih.gov

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte, often a simple buffer solution such as sodium borate (B1201080), which provides a stable pH and conductivity. nih.govdocumentsdelivered.com The sample is introduced at one end of the capillary, and a high voltage is applied, causing the ionic species to migrate towards the electrode of opposite polarity. The sulfonic acid groups of the target compound are deprotonated over a wide pH range, imparting a significant negative charge, which facilitates its electrophoretic mobility.

Detection is commonly achieved using UV absorbance or fluorescence. nih.gov The naphthalene ring system in this compound provides a chromophore suitable for UV detection. For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be employed, offering detection limits in the nanomolar range for suitably derivatized or naturally fluorescent compounds. nih.gov The combination of CE with pre-concentration techniques like solid-phase extraction can achieve detection limits in the low microgram-per-liter range for aromatic sulfonates in water samples. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Capillary Electrophoresis System | nih.gov |

| Capillary | Fused-silica | documentsdelivered.com |

| Background Electrolyte | Sodium borate buffer (pH 9.3) | nih.gov |

| Separation Voltage | Typically 15-30 kV | General Knowledge |

| Detection | UV Absorbance, Fluorescence Emission | nih.gov |

| Analyte Class | Aromatic Sulfonates | nih.govdocumentsdelivered.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its high polarity, low volatility, and thermal instability. However, GC-MS is a powerful tool for identifying and quantifying volatile degradation products or for analyzing the compound after a chemical derivatization step that converts it into a more volatile and thermally stable form. nih.gov

For instance, studies on related naphthalenesulfonic acids have demonstrated methods involving on-line derivatization within the GC injection port. nih.govcapes.gov.br This technique involves co-injecting the sample with a derivatizing agent, such as a tetrabutylammonium (B224687) salt, which converts the sulfonic acid into a less polar and more volatile ester derivative. nih.gov This allows for separation on a standard GC column, such as a (5%-phenyl)-methylpolysiloxane column, followed by detection and identification by mass spectrometry. wiley.com

The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized molecule, allowing for unambiguous identification. nih.gov This approach is particularly useful for analyzing trace levels of naphthalenesulfonic acids and their isomers in environmental samples, with reported quantitation limits as low as 0.05 µg/L in water samples. nih.gov

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Technique | Large-volume on-line injection-port derivatization | nih.gov |

| Derivatizing Agent | Tetrabutylammonium salts | nih.gov |

| GC Column | (5%-Phenyl)-methylpolysiloxane | wiley.com |

| Detection | Electron Impact Ionization Mass Spectrometry (EI-MS) | nih.gov |

| Application | Analysis of polar and water-soluble naphthalene monosulfonic acid isomers | nih.govcapes.gov.br |

Extraction and Pre-concentration Protocols

Solid-Phase Extraction (SPE) Applications

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes like this compound from complex matrices. gcms.cz The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities pass through. Subsequently, the analyte is eluted with a small volume of a suitable solvent. chemrxiv.org

For aromatic sulfonates, reversed-phase and ion-exchange SPE are common approaches.

Reversed-Phase SPE: Nonpolar sorbents, such as styrene-divinylbenzene copolymers or silica-based C18, are frequently used. nih.govnih.gov The retention mechanism is based on hydrophobic interactions between the naphthalene ring of the analyte and the nonpolar stationary phase.

Ion-Exchange SPE: Sorbents with charged functional groups are used to retain ionic analytes. For the negatively charged sulfonate groups, an anion-exchange sorbent with positively charged functional groups (e.g., quaternary amine) is employed. fishersci.ca

The typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. waters.com The choice of sorbent and solvents is critical for achieving high recovery and selectivity. For example, a styrene-divinylbenzene sorbent has been shown to yield recoveries of 70-82% for naphthalenesulfonic acid isomers from spiked water samples. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sorbent Type | Styrene-divinylbenzene copolymer, C18 (Reversed-Phase) | nih.govnih.gov |

| Quaternary amine (Strong Anion Exchanger) | fishersci.ca | |

| Mechanism | Hydrophobic interactions (Reversed-Phase), Electrostatic attraction (Ion-Exchange) | sigmaaldrich.comlibretexts.org |

| Conditioning Solvent | Methanol followed by water/buffer | waters.com |

| Elution Solvent | Organic solvent (e.g., methanol, acetonitrile) or buffer with altered pH/ionic strength | gcms.cz |

| Typical Recoveries | >70% for most aromatic sulfonates | nih.gov |

Development of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. researchgate.net This "molecular imprinting" technique involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound or a close structural analog). nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. mdpi.com

These highly selective cavities allow MIPs to be used as powerful sorbents in SPE, a technique known as MISPE (Molecularly Imprinted Solid-Phase Extraction). nih.gov The selectivity of MIPs arises from the specific interactions (e.g., ionic, hydrogen bonding) formed between the functional monomer and the template during polymerization. For a template like this compound, which has both acidic sulfonate groups and a basic amino group, functional monomers capable of forming ionic bonds or hydrogen bonds would be chosen. Methacrylic acid (MAA) is a commonly used functional monomer for imprinting a wide variety of templates. mdpi.com

The development of MIPs for sulfonic acids has been reported, demonstrating their potential for the selective extraction of these compounds from complex samples. researchgate.net The high selectivity of MIPs can significantly improve sample cleanup compared to conventional SPE sorbents. nih.gov

| Component | Function | Example | Reference |

|---|---|---|---|

| Template | The target molecule for which recognition sites are created. | This compound | researchgate.net |

| Functional Monomer | Interacts with the template to form a pre-polymerization complex. | Methacrylic acid (MAA), 2-Vinylpyridine | nih.govmdpi.com |

| Cross-linker | Forms the rigid polymer backbone and stabilizes the imprinted cavities. | Ethylene glycol dimethacrylate (EGDMA) | mdpi.com |

| Initiator | Starts the polymerization reaction. | 2,2'-Azobisisobutyronitrile (AIBN) | mdpi.com |

| Porogen (Solvent) | Solubilizes the components and influences the polymer's morphology. | Acetonitrile, Methanol | mdpi.com |

Anion-Exchange Chromatography

Anion-Exchange Chromatography (AEC) is a form of liquid chromatography used for the separation of molecules based on their net negative charge. It is highly effective for the separation and purification of compounds containing acidic functional groups, such as the sulfonic acid moieties in this compound. nih.gov

In AEC, the stationary phase consists of an inert matrix to which positively charged functional groups are covalently attached. fishersci.ca These fixed positive charges interact with and retain negatively charged analytes (anions) from the sample solution. Strong anion exchangers (SAX) contain functional groups like quaternary ammonium, which are positively charged over the entire pH range. fishersci.ca Weak anion exchangers (WAX) have functional groups like primary or secondary amines, which are charged only at pH values below their pKa.

Separation is achieved by passing a mobile phase (eluent) through the column. Analytes are eluted by either increasing the concentration of a competing anion (e.g., chloride) in the eluent or by changing the pH to neutralize the charge on the analyte or the stationary phase. waters.com This technique can effectively separate this compound from neutral compounds, cations, and other anions with different charge densities. It is a valuable tool for both analytical-scale determination and preparative-scale purification. ijpsr.com

Titrimetric Methods for Purity Assessment

Titrimetric methods, specifically acid-base titrations, offer a classical, reliable, and cost-effective approach for assessing the purity of this compound. The principle relies on the neutralization reaction between the acidic sulfonic acid groups of the analyte and a standardized basic titrant.

Due to the presence of two strongly acidic sulfonic acid groups (pKa < 1), the compound can be directly titrated with a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction proceeds stoichiometrically, allowing the amount of the sulfonic acid to be calculated from the volume of titrant required to reach the equivalence point.

The equivalence point, where the moles of base added are equal to the moles of acidic protons, can be detected using several methods:

Potentiometric Titration: The change in pH of the solution is monitored with a pH electrode as the titrant is added. The equivalence point is identified from the sharp inflection in the resulting titration curve. This method is particularly useful for non-aqueous titrations as well. chempedia.info

Conductometric Titration: The electrical conductivity of the solution is measured during the titration. The conductivity changes as the highly mobile hydrogen ions (H+) from the sulfonic acid are replaced by the less mobile sodium ions (Na+). The equivalence point is indicated by a distinct change in the slope of the conductivity curve. chempedia.info

Indicator Titration: A chemical indicator that changes color at the pH of the equivalence point can be used. However, for sulfonic acids, potentiometric or conductometric methods are generally preferred for higher accuracy.

These methods provide a direct measure of the total acidic content, which is a key parameter for determining the purity of the bulk material.

| Step | Description | Reference |

|---|---|---|

| 1. Sample Preparation | An accurately weighed sample of this compound is dissolved in a suitable solvent (e.g., deionized water). | core.ac.uk |

| 2. Titrant | A standardized solution of a strong base, typically sodium hydroxide (NaOH). | chempedia.info |

| 3. Apparatus | A burette for delivering the titrant and a potentiometer with a pH electrode to monitor the pH. | chempedia.info |

| 4. Procedure | The titrant is added incrementally to the sample solution while stirring, and the pH is recorded after each addition. | chempedia.info |

| 5. Endpoint Determination | The equivalence point is determined from the point of maximum slope on the plot of pH versus titrant volume. | chempedia.info |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for optimizing molecular geometry and determining electronic properties. In a typical DFT study of 2-Amino-1,6-naphthalenedisulfonic acid, the process would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

Illustrative Data Table: Optimized Geometrical Parameters

Disclaimer: The following table presents hypothetical, yet chemically reasonable, data for this compound, as specific computational studies for this molecule were not found in the reviewed literature. The values are for illustrative purposes to show typical DFT outputs.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-N | 1.38 |

| C-S (Position 1) | 1.78 | |

| C-S (Position 6) | 1.78 | |

| S=O | 1.45 | |

| S-OH | 1.58 | |

| **Bond Angles (°) ** | C-C-N | 121.5 |

| C-C-S (Position 1) | 122.0 | |

| O-S-O | 119.5 | |

| Dihedral Angles (°) | H-N-C-C | 180.0 (planar) |

| C-C-S-O (Position 1) | -65.0 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comsamipubco.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. mdpi.com For this compound, the amino group would be expected to raise the HOMO energy level, while the sulfonic acid groups would lower the LUMO energy level. This combined effect would likely result in a relatively small energy gap, indicating a molecule susceptible to electronic transitions and chemical reactions. DFT calculations are instrumental in quantifying these energy levels. mdpi.com

Illustrative Data Table: Frontier Orbital Energies

Disclaimer: This table contains representative values to illustrate the outcome of a HOMO-LUMO analysis. Specific computational data for this compound is not available in the public domain.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's surface.

Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the sulfonic acid groups and the nitrogen atom of the amino group.

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These would likely be found around the hydrogen atoms of the sulfonic acid and amino groups.

Green Regions: Represent neutral or near-zero potential.

This visualization provides a clear and intuitive guide to the molecule's reactive behavior. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis would quantify the stabilization energy arising from interactions between filled (donor) and empty (acceptor) orbitals.

Key insights from an NBO analysis would include:

Charge Distribution: A more precise calculation of the charge on each atom.

Hybridization: The specific spd hybridization of each atom's orbitals.

Donor-Acceptor Interactions: Quantifying the delocalization of electrons from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the naphthalene (B1677914) ring system. These interactions are crucial for understanding the molecule's stability and the influence of its substituent groups.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. documentsdelivered.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

In Silico Prediction of Chemical Reactivity and Transformation Pathways

In silico methods can predict the reactivity and potential transformation pathways of a molecule. By combining insights from DFT, MEP, and HOMO-LUMO analysis, researchers can predict how this compound will behave in various chemical reactions.

Applications in Advanced Materials and Chemical Industries

Role in Dye and Pigment Chemistry

The primary and most well-documented application of 2-Amino-1,6-naphthalenedisulfonic acid and its isomers is as an intermediate in the manufacture of dyes and pigments. The presence of the amino group allows for diazotization, a key reaction in the formation of azo compounds, which constitute the largest and most important group of synthetic dyes.

Design and Synthesis of Chromophores

The synthesis of azo dyes is a two-step process involving diazotization followed by a coupling reaction. In this process, an aromatic amine, such as this compound, is treated with nitrous acid to form a diazonium salt. This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, which can be a phenol (B47542) or another aromatic amine, to form the azo dye.

The two sulfonic acid groups (-SO₃H) on the naphthalene (B1677914) ring play a crucial role in the properties of the final dye. They are strong electron-withdrawing groups, which can influence the color of the chromophore. More importantly, they confer a high degree of water solubility to the dye molecule, which is essential for its application in textile dyeing processes that are typically carried out in aqueous solutions.

While specific commercial dyes synthesized directly from this compound are not extensively detailed in publicly available literature, the general class of aminonaphthalenesulfonic acids are precursors to a wide range of acid dyes and reactive dyes. For instance, related isomers are used in the production of dyes for various applications, including food colorants and pigments. The principles of chromophore design using these building blocks are well-established in industrial chemistry.

Mechanisms of Dye-Substrate Interaction (e.g., Textile Fibers, Plastics)

The interaction between a dye and a substrate is critical for achieving good color fastness, which refers to the resistance of the color to fading or running. The mechanisms of this interaction depend on both the chemical structure of the dye and the nature of the substrate.

For dyes derived from this compound, the prominent sulfonic acid groups are key to their interaction with certain textile fibers. These anionic groups can form strong ionic bonds with cationic sites on fibers such as wool and silk, which are protein-based and contain protonated amino groups in acidic dye baths. This electrostatic attraction is a primary mechanism for the adhesion of acid dyes to these natural fibers.

The interaction with synthetic fibers like polyester (B1180765), which are hydrophobic and lack ionic groups, is different. For these materials, disperse dyes are typically used. While highly sulfonated dyes have low affinity for polyester due to their high water solubility, the fundamental principles of dye-substrate interaction for azo dyes on synthetic fibers involve weaker forces. These can include van der Waals forces and dipole-dipole interactions between the dye molecule and the polymer chains of the fiber. The dye molecules are "dissolved" in the amorphous regions of the polymer.

In the case of plastics, the incorporation of colorants can occur during the manufacturing process. The compatibility of the dye with the polymer matrix is crucial. While water-soluble dyes are less common for coloring bulk plastics, they can be used for surface dyeing or in specific polymer formulations where their properties are advantageous.

Development of Analytical Reagents and Markers

The fluorescent properties of naphthalene and its derivatives, including aminonaphthalenesulfonic acids, have led to their use in the development of analytical reagents and markers. These molecules can exhibit changes in their fluorescence characteristics in response to their environment, making them valuable tools for detection and tracing.

Utilization in Chemical Assays and Detection Systems

Aminonaphthalenesulfonic acids are known to be sensitive fluorescent probes. Their fluorescence emission can be influenced by the polarity of their environment and their interaction with other molecules. This property is exploited in various chemical assays. For instance, they have been used in the study of protein binding sites. When a molecule like an aminonaphthalenesulfonic acid binds to a hydrophobic pocket on a protein, its fluorescence quantum yield can increase, and the emission maximum can shift. This change in fluorescence provides information about the binding event and the nature of the binding site.

Furthermore, derivatives of aminonaphthalenesulfonic acids can be designed to act as chemosensors for the detection of specific metal ions. The binding of a metal ion to a carefully designed ligand containing the naphthalene fluorophore can lead to a change in fluorescence intensity or a shift in the emission wavelength, allowing for the quantitative detection of the ion. While specific applications of this compound as a primary analytical reagent are not widely reported, the foundational photophysical properties of this class of compounds are well-suited for such applications.

Application as Tracers in Geochemical and Environmental Studies (e.g., Geothermal Brines)

A significant application of naphthalene sulfonates is as tracers in hydrogeological and geothermal studies. These compounds are valued for their high thermal stability, low background concentrations in natural waters, and excellent detectability using fluorescence spectroscopy.

In geothermal reservoirs, tracers are injected into the subsurface to track the movement of water and steam, providing crucial information about fluid flow paths, reservoir connectivity, and heat transfer. Various isomers of naphthalene sulfonates, including amino-substituted derivatives, have been successfully used as geothermal tracers. They are environmentally benign and can be detected at very low concentrations (parts per trillion), which is essential for tracking their movement over long distances and through large volumes of rock.

The fluorescence of these compounds allows for their easy detection in water samples collected from production wells. The choice of a specific naphthalene sulfonate tracer often depends on the specific conditions of the geothermal field, such as temperature and the presence of other chemicals. The robust nature of the naphthalene ring and the stabilizing effect of the sulfonic acid groups contribute to their stability in the harsh environments of geothermal systems.

Precursors for Functional Polymers and Resins

The bifunctional nature of this compound, with its reactive amino group and the potential for the sulfonic acid groups to be involved in polymerization or to impart functionality to a polymer, suggests its potential as a monomer or a modifying agent in the synthesis of functional polymers and resins. However, direct applications in this area are not as well-documented as its use in dye chemistry.

The amino group can, in principle, participate in polycondensation reactions to form polyamides or polyimides. The incorporation of the naphthalenedisulfonic acid moiety into the polymer backbone would be expected to confer specific properties to the resulting material, such as increased thermal stability, altered solubility, and the potential for ion-exchange capabilities due to the sulfonic acid groups.

For example, sulfonated aromatic diamines, which are structurally related to this compound, are used to synthesize sulfonated polyimides. These polymers are of interest for applications such as proton exchange membranes in fuel cells, where the sulfonic acid groups facilitate proton transport.

Another potential application is in the synthesis of specialty resins. For instance, naphthalene sulfonate formaldehyde (B43269) condensates are used as superplasticizers in concrete, where they act as dispersing agents. While these are typically produced from naphthalene sulfonic acid, the inclusion of an amino group could be used to further modify the properties of the resulting resin.

Despite these potential applications, the use of this compound as a direct precursor for the bulk synthesis of functional polymers and resins is not a widespread practice according to available literature. Its primary role remains as a valuable intermediate in the synthesis of smaller, highly functional molecules like dyes.

Exploration in Pharmaceutical Lead Compound Design

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents. mdpi.comnih.gov This structural motif offers a versatile platform for the design of novel bioactive molecules due to its rigid, planar geometry and the potential for functionalization at multiple positions. Within this context, this compound presents an intriguing starting point for pharmaceutical lead compound design, owing to the presence of reactive amino and sulfonic acid groups that can be readily modified to explore a wide chemical space and interact with biological targets.

Investigation of Structure-Activity Relationships for Potential Biological Activities

While comprehensive structure-activity relationship (SAR) studies specifically originating from this compound are not extensively documented in publicly available literature, the broader class of naphthalenesulfonic acid derivatives has shown promise in various therapeutic areas, offering valuable insights into potential SAR trends.

Notably, the 1,6-substitution pattern on the naphthalene ring has been successfully exploited in the development of enzyme inhibitors. For instance, research into selective human cytomegalovirus (HCMV) protease inhibitors identified a substituted styryl naphthalene as a lead compound. Subsequent optimization of this scaffold led to the synthesis of 1,6-substituted naphthalene derivatives with significant potency and selectivity. nih.gov This highlights the potential of the 1,6-naphthalene core, as present in this compound, to be developed into targeted enzyme inhibitors.

Furthermore, derivatives of the closely related 2-amino-1-naphthalenesulfonic acid have been investigated for their potential antiviral properties through computational methods. spectroscopyonline.com Molecular docking studies suggest that this scaffold can interact with amino acid residues in viral proteins, indicating that appropriate functionalization could lead to potent antiviral agents. spectroscopyonline.com This provides a rationale for exploring derivatives of this compound for similar applications.

General findings also indicate that derivatives of this compound have exhibited antimicrobial properties, although specific SAR data from these studies is limited. The amino and sulfonic acid groups are key features that can be modified to influence the antimicrobial spectrum and potency. For example, the amino group can be converted to various amides, sulfonamides, or Schiff bases, while the sulfonic acid groups can be esterified or converted to sulfonamides, each modification altering the compound's polarity, steric profile, and hydrogen bonding capacity, which are critical for biological activity.

The following table summarizes the potential biological activities of naphthalene-based compounds, providing a basis for future SAR studies on this compound derivatives.

| Compound Class | Biological Activity | Key Structural Features Influencing Activity |

| 1,6-Substituted Naphthalenes | HCMV Protease Inhibition | Nature and position of substituents at the 1 and 6 positions. nih.gov |

| 2-Amino-1-naphthalenesulfonic Acid Derivatives | Potential Antiviral | Substituents targeting amino acid residues in viral proteins. spectroscopyonline.com |

| General Naphthalene Derivatives | Antimicrobial | Modifications of the amino and sulfonic acid groups. ekb.eg |

Rational Design of Bioactive Analogues via Chemical Modification

The rational design of bioactive analogues of this compound can be approached by leveraging its inherent chemical functionalities. The amino group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse side chains to probe interactions with biological targets. Similarly, the sulfonic acid groups, while contributing to water solubility, can also be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting analogues.

One potential strategy involves using the this compound scaffold to design novel enzyme inhibitors. Drawing inspiration from the success of 1,6-substituted naphthalenes as protease inhibitors, one could rationally design analogues where the amino group is acylated with various carboxylic acids or sulfonylated with a range of sulfonyl chlorides. These modifications would introduce new functional groups capable of forming hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the active site of a target enzyme. The sulfonic acid groups could be maintained to ensure water solubility or converted to sulfonamides to enhance cell permeability.

Another avenue for rational design is the development of antimicrobial agents. The amino group of this compound can be condensed with various aldehydes or ketones to form Schiff bases, which are a class of compounds known for their broad-spectrum antimicrobial activity. Alternatively, the amino group can be incorporated into heterocyclic rings, such as thiazole (B1198619) or quinoline, which are known pharmacophores in many antimicrobial drugs. The selection of the aldehyde, ketone, or heterocyclic precursor would be guided by the desire to mimic the structural features of known antimicrobial agents or to introduce novel chemical entities.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can play a pivotal role in the rational design process. excli.de For example, a library of virtual analogues of this compound could be designed and docked into the active site of a target protein to predict their binding affinity and orientation. The most promising candidates from these in silico studies could then be prioritized for chemical synthesis and biological evaluation, thereby streamlining the drug discovery process.